![molecular formula C9H3ClF3NO2 B15204783 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is a chemical compound known for its unique structure and reactivity It features a trifluoromethyl group attached to a benzo[d]oxazole ring, with a carbonyl chloride functional group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the following steps:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the carbonyl chloride group: This is usually done by reacting the corresponding carboxylic acid or ester with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes:
Continuous flow reactors: To maintain consistent reaction conditions and improve safety.
Purification techniques: Such as distillation or recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic aromatic substitution: The benzo[d]oxazole ring can undergo substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Halogenated, nitrated, and sulfonated derivatives: Formed from electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Material science: Its derivatives are explored for use in advanced materials with unique properties.
Agrochemicals: Used in the synthesis of compounds with potential agricultural applications.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, influencing its behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzo[d]oxazole: Lacks the carbonyl chloride group but shares the trifluoromethyl and benzo[d]oxazole structure.
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)benzoyl chloride: Similar functional groups but lacks the oxazole ring.
Uniqueness
4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride is unique due to the combination of the trifluoromethyl group, benzo[d]oxazole ring, and carbonyl chloride group
Propriétés
Formule moléculaire |
C9H3ClF3NO2 |
|---|---|
Poids moléculaire |
249.57 g/mol |
Nom IUPAC |
4-(trifluoromethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO2/c10-7(15)8-14-6-4(9(11,12)13)2-1-3-5(6)16-8/h1-3H |
Clé InChI |
GINWCJUXJYWXLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


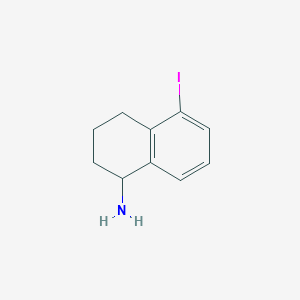
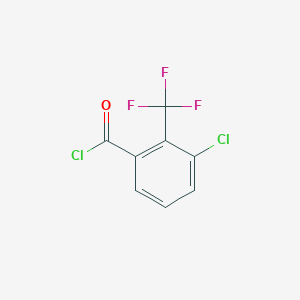
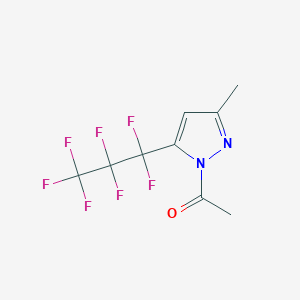
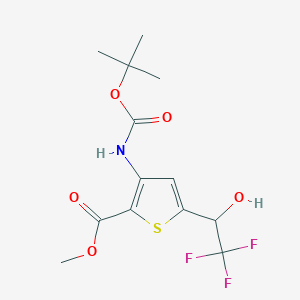
![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)

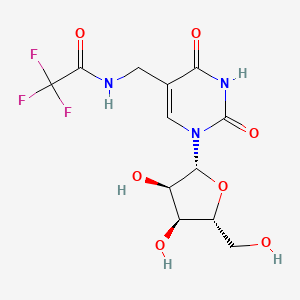
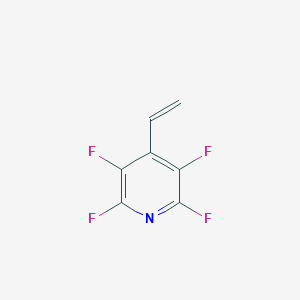
![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
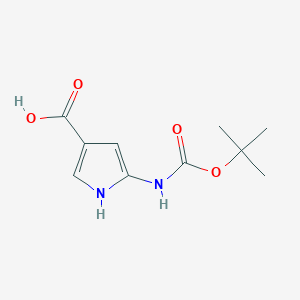
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

